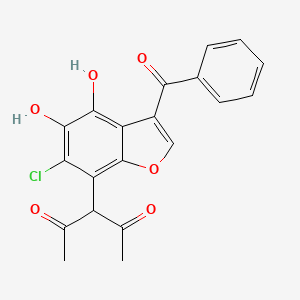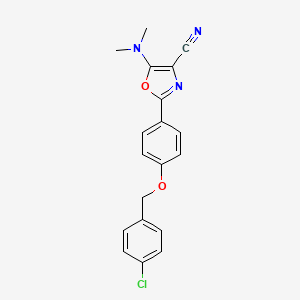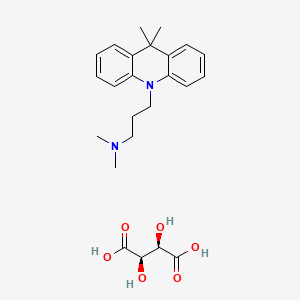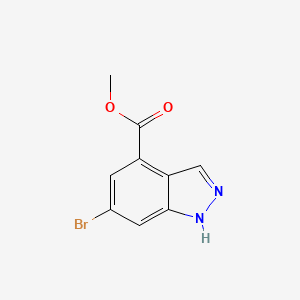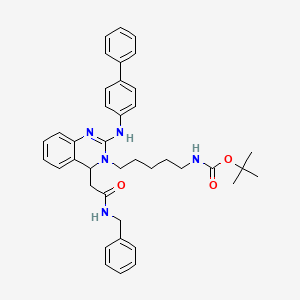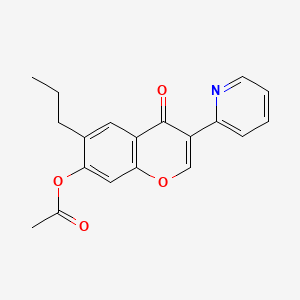
RPH-2823
Overview
Description
RPH-2823 is a basic amphotericin analog known for its diuretic, natriuretic, and potassium-preserving properties. It induces a dose-dependent decrease in short-circuit current and an increase in transepithelial resistance . This compound interacts with sodium channels or regulatory sites within the apical membrane, influencing transepithelial sodium transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPH-2823 involves the preparation of dimethylaminohydroxypropoxytriamterene. The synthetic route typically includes the reaction of triamterene with dimethylaminohydroxypropoxy groups under controlled conditions . The reaction conditions involve maintaining specific temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically stored at low temperatures to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
RPH-2823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
RPH-2823 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sodium transport mechanisms and ion channel interactions.
Biology: Investigated for its effects on cellular ion transport and membrane potential.
Medicine: Explored for its potential therapeutic applications in treating conditions related to sodium and potassium imbalances.
Industry: Utilized in the development of diuretic drugs and related pharmaceutical products.
Mechanism of Action
RPH-2823 exerts its effects by interacting with sodium channels or regulatory sites within the apical membrane. This interaction influences transepithelial sodium transport, leading to a decrease in short-circuit current and an increase in transepithelial resistance . The compound’s mechanism of action involves modulating the activity of sodium channels, which plays a crucial role in maintaining electrolyte balance and fluid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Triamterene: A diuretic that also affects sodium transport but has different potency and side effect profiles.
Amiloride: Another sodium channel blocker with similar effects but distinct chemical structure and pharmacokinetics.
Furosemide: A loop diuretic that influences sodium and chloride transport but through different mechanisms.
Uniqueness of RPH-2823
This compound is unique due to its specific interaction with sodium channels and its ability to preserve potassium while inducing natriuresis and diuresis. This makes it particularly valuable in research and potential therapeutic applications where potassium preservation is crucial .
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYSFUKNSYCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914461 | |
| Record name | 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-24-6 | |
| Record name | Dimethylaminohydroxypropoxytriamterene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096558246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide](/img/structure/B1663228.png)

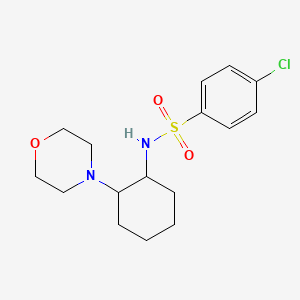
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
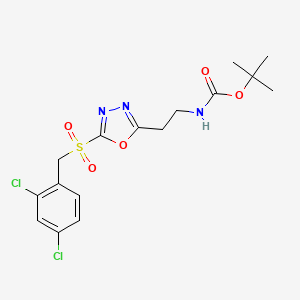
![ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B1663238.png)
